1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)urea
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Overview
Description
1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that features a complex structure combining an oxadiazole ring, a phenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Phenyl Group: The oxadiazole intermediate is then subjected to a Friedel-Crafts alkylation reaction with a phenyl halide to introduce the phenyl group.
Formation of the Urea Linkage: The final step involves the reaction of the substituted phenyl oxadiazole with thiophene-2-yl isocyanate to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions: 1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products:
Oxidation Products: Thiophene sulfoxides or sulfones.
Reduction Products: Amines derived from the oxadiazole ring.
Substitution Products: Halogenated or alkylated derivatives of the phenyl and thiophene rings.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Biological Probes: Used in the development of probes for studying biological pathways.
Industry:
Materials Science: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)urea exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the thiophene ring can engage in π-stacking interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-phenylurea
- 1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(furan-2-yl)urea
Uniqueness: 1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)urea is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs with phenyl or furan rings
Properties
IUPAC Name |
1-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-10-16-13(21-19-10)9-11-5-2-3-6-12(11)17-15(20)18-14-7-4-8-22-14/h2-8H,9H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZDVPNINJHPAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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